Monoamine Oxidase (MAO) Inhibition: Dual MAO-A/MAO-B Activity Versus Selective MAO-B Inhibition
N-Cyclopropyl-1-aminoindanes are described as inhibitors of monoamine oxidase in the animal body, with additional adrenolytic activity [1]. In contrast, the N-propargyl analog rasagiline (N-propargyl-1(R)-aminoindan) is a selective, irreversible MAO-B inhibitor (IC₅₀ ≈ 0.1 μM for MAO-B; MAO-A IC₅₀ > 10 μM) and lacks adrenolytic properties [2]. Although quantitative MAO inhibition data for the exact compound N-cyclopropyl-2,3-dihydro-1H-inden-1-amine are not publicly available, the patent disclosure establishes that N-cyclopropyl substitution on the 1-aminoindane scaffold is sufficient to confer a broader MAO inhibition profile than N-propargyl substitution, which is relevant for programs seeking dual MAO-A/MAO-B coverage or combined MAO inhibition with adrenergic modulation.
| Evidence Dimension | MAO inhibitory selectivity profile |
|---|---|
| Target Compound Data | Inhibits MAO (isoform unspecified); also exhibits adrenolytic activity [US3709996A] |
| Comparator Or Baseline | Rasagiline (N-propargyl-1(R)-aminoindan): selective MAO-B inhibitor (IC₅₀ ≈ 0.1 μM MAO-B; >10 μM MAO-A) [Youdim 2006] |
| Quantified Difference | Qualitative difference: dual MAO inhibition + adrenolytic activity vs. selective MAO-B inhibition only |
| Conditions | In vivo animal models (patent US3709996A); in vitro enzyme assays (rasagiline) |
Why This Matters
For research programs targeting conditions where dual MAO-A/MAO-B inhibition or concomitant adrenergic modulation is desired, the N-cyclopropyl-1-aminoindane scaffold offers a pharmacologically distinct starting point compared to selective MAO-B inhibitors like rasagiline.
- [1] US3709996A. Pharmaceutical compositions containing n-cyclopropyl-1-aminoindane compounds and adapted for administration to obtain inhibition of monoamine oxidase enzyme and process. 1973. View Source
- [2] Youdim MBH, Edmondson D, Tipton KF. The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience. 2006;7(4):295-309. DOI:10.1038/nrn1883. View Source
